4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine
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Description
“4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine” is a chemical compound with the CAS Number: 1006470-56-9 . It has a molecular weight of 230.11 .
Molecular Structure Analysis
The InChI code for “4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine” is 1S/C8H12BrN3/c9-7-5-12(11-8(7)10)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,11) . This indicates that the compound contains a bromine atom attached to a pyrazole ring, which is further connected to a cyclopentyl group.Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, a neglected tropical disease, affects millions of people globally. The causative agent, Leishmania, can be transmitted through sandfly bites. Researchers have investigated the antileishmanial potential of 4-bromo-1-cyclopentyl-1H-pyrazol-3-amine derivatives. Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate . Further studies are needed to explore its efficacy against different Leishmania species.
Antimalarial Activity
Malaria, caused by Plasmodium strains transmitted via mosquito bites, remains a global health concern. Existing antimalarial drugs face challenges due to drug resistance. However, 4-bromo-1-cyclopentyl-1H-pyrazol-3-amine derivatives (compounds 14 and 15) showed promising inhibition effects against Plasmodium berghei in vivo. Compound 15 achieved 90.4% suppression, highlighting its potential as an antimalarial agent .
Starting Material for Synthesis
4-Bromo-1H-pyrazole serves as a valuable starting material in organic synthesis. Researchers have used it to synthesize 1,4’-bipyrazoles, which find applications in various fields .
Biologically Active Compounds
The compound has been explored for its role in synthesizing biologically active molecules. These include inhibitors and other pharmaceutical agents .
Cancer Research
While not directly related to the mentioned compound, similar pyrazole derivatives have been evaluated for their impact on cancer cell viability. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay revealed inhibitory effects on human cancer cell lines .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interactions of 4-bromo-1-cyclopentyl-1H-pyrazol-3-amine derivatives with specific protein targets. For example, compound 13’s better antileishmanial activity was justified through molecular docking on Lm-PTR1 .
properties
IUPAC Name |
4-bromo-1-cyclopentylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3/c9-7-5-12(11-8(7)10)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTYDZIXRUQARY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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